molecular formula C17H18N2O6 B12165840 Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12165840
M. Wt: 346.3 g/mol
InChI Key: FMAASBWPVASVRW-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a tetrahydropyrimidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a catalyst to form the tetrahydropyrimidine ring. The benzodioxole moiety is then introduced through a Friedel-Crafts acylation reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole moiety is known to interact with biological macromolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a benzodioxole moiety and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties not found in similar compounds.

Biological Activity

Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structure includes a tetrahydropyrimidine ring and a benzodioxole moiety, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H18N2O6
  • Molecular Weight : 346.3 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C1=C(NC(=O)N(C1C2=CC3=C(C=C2)OCO3)C(=O)C)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Combining ethyl acetoacetate with urea in the presence of a catalyst to form the tetrahydropyrimidine ring.
  • Friedel-Crafts Acylation : Introducing the benzodioxole moiety using appropriate reagents.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines such as breast and lung cancer cells. The observed effects include:

  • Induction of apoptosis.
  • Cell cycle arrest at specific phases (G0/G1 phase).
  • Inhibition of tumor growth in xenograft models.

Enzyme Inhibition

Studies have revealed that Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine can inhibit specific enzymes involved in cancer progression and microbial survival:

  • Topoisomerase Inhibition : Disruption of DNA replication processes in cancer cells.
  • Beta-lactamase Inhibition : Enhancing the efficacy of beta-lactam antibiotics against resistant strains.

The biological activity of this compound is largely attributed to its interaction with biological macromolecules:

  • Enzyme Interaction : The compound binds to active sites on enzymes, inhibiting their function.
  • Signaling Pathway Modulation : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have documented the biological effects of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine:

Study 1: Antimicrobial Efficacy

In a study published in Der Pharma Chemica, the compound was tested against various pathogens with results indicating strong inhibitory effects comparable to standard antibiotics .

Study 2: Anticancer Activity

A research article in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor volume in mice models when administered at specific dosages .

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H18N2O6/c1-4-23-16(21)14-9(2)18-17(22)19(10(3)20)15(14)11-5-6-12-13(7-11)25-8-24-12/h5-7,15H,4,8H2,1-3H3,(H,18,22)

InChI Key

FMAASBWPVASVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N(C1C2=CC3=C(C=C2)OCO3)C(=O)C)C

Origin of Product

United States

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